molecular formula C12H15BrO2 B1275631 5-Bromo-2-(3-methylbutoxy)benzaldehyde CAS No. 669739-11-1

5-Bromo-2-(3-methylbutoxy)benzaldehyde

Cat. No. B1275631
CAS RN: 669739-11-1
M. Wt: 271.15 g/mol
InChI Key: NKBXANRVXQBCDL-UHFFFAOYSA-N
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Description

5-Bromo-2-(3-methylbutoxy)benzaldehyde is a chemical compound with the CAS Number: 669739-11-1. It has a molecular weight of 271.15 and its IUPAC name is 5-bromo-2-(isopentyloxy)benzaldehyde .


Molecular Structure Analysis

The InChI code for 5-Bromo-2-(3-methylbutoxy)benzaldehyde is 1S/C12H15BrO2/c1-9(2)5-6-15-12-4-3-11(13)7-10(12)8-14/h3-4,7-9H,5-6H2,1-2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

5-Bromo-2-(3-methylbutoxy)benzaldehyde is a solid at room temperature. More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results .

Scientific Research Applications

Antioxidant, Antimicrobial, and Anticancer Properties

5-Bromo-2-(3-methylbutoxy)benzaldehyde derivatives have been studied for their potential antioxidant, antimicrobial, and anticancer properties. For instance, a derivative compound demonstrated notable antioxidant capacity in several assays, showed good antibacterial activity against Bacillus subtilis, and exhibited significant cytotoxic activity against the breast adenocarcinoma cell line MCF-7 (Konuş et al., 2019).

Synthesis and Characterization

Various derivatives of 5-Bromo-2-(3-methylbutoxy)benzaldehyde have been synthesized and characterized for different scientific applications. This includes studies focused on the synthesis process, yield, and optimal reaction conditions for producing specific derivatives (Hui Jian-bin, 2012), (Du Longchao, 2013).

Use in Organic Chemistry and Coordination Chemistry

5-Bromo-2-(3-methylbutoxy)benzaldehyde has been employed in organic and coordination chemistry. Its derivatives have been used in the synthesis of various chemical compounds and as ligands in metal salt binding (Wang et al., 2006).

Anti-Inflammatory Activities

Research has also explored the anti-inflammatory activities of certain derivatives. For example, a study revealed that 5-bromo-2-hydroxy-4-methyl-benzaldehyde inhibited the production of pro-inflammatory mediators in lipopolysaccharide-stimulated RAW 264.7 macrophages (Kim et al., 2016).

Applications in Synthetic Chemistry

There's significant interest in the compound's utility in synthetic chemistry, including its role in the synthesis of biologically active compounds and its involvement in various chemical reactions (Balachander & Manimekalai, 2017), (Ramadan, 2010).

Photolabile Protecting Group for Aldehydes and Ketones

This compound has been explored as a photolabile protecting group for aldehydes and ketones, demonstrating its potential in light-induced chemical processes (Lu et al., 2003).

Mechanism of Action

The mechanism of action for 5-Bromo-2-(3-methylbutoxy)benzaldehyde is not specified in the search results. The mechanism of action would depend on the specific context in which this compound is used, such as in a chemical reaction or biological system .

Safety and Hazards

The safety data sheet (SDS) for 5-Bromo-2-(3-methylbutoxy)benzaldehyde was not found in the search results. Therefore, specific safety and hazard information is not available . It’s always important to handle chemical compounds with appropriate safety measures.

Relevant Papers Unfortunately, specific peer-reviewed papers related to 5-Bromo-2-(3-methylbutoxy)benzaldehyde were not found in the search results . For more detailed information, it would be beneficial to conduct a more specific search in scientific literature databases.

properties

IUPAC Name

5-bromo-2-(3-methylbutoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-9(2)5-6-15-12-4-3-11(13)7-10(12)8-14/h3-4,7-9H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBXANRVXQBCDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396822
Record name 5-bromo-2-(3-methylbutoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(3-methylbutoxy)benzaldehyde

CAS RN

669739-11-1
Record name 5-bromo-2-(3-methylbutoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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